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Compound of Interest

Compound Name: 2,6-Dioxoheptanoic acid

CAS No.: 84375-05-3

Cat. No.: B14428116

Get Quote

Executive Summary
In metabolic profiling and synthetic intermediate analysis, distinguishing between structural

isomers of dioxo-carboxylic acids is a frequent analytical challenge. This guide provides a

definitive spectroscopic comparison between 2,6-Dioxoheptanoic acid (2,6-DOHA) and its

biologically prevalent isomer, 4,6-Dioxoheptanoic acid (Succinylacetone, SA).

While both compounds share the molecular formula

and a mass of 158.15 Da, their chemical behaviors diverge radically due to the positioning of
the carbonyl groups. This guide demonstrates that keto-enol tautomerism is the primary
discriminator: 4,6-DOHA exhibits significant enolic character (beta-diketone), whereas 2,6-
DOHA behaves predominantly as a discrete alpha-keto acid/ketone system.

Structural Dynamics & Mechanistic Insight
To interpret the spectra correctly, one must first understand the electronic environments created

by the carbonyl positions.
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The Isomer Distinction
2,6-Dioxoheptanoic Acid (Target): An

-keto acid with a remote terminal ketone. The C2 carbonyl is highly electrophilic, while the C6
carbonyl acts as a standard aliphatic ketone.

4,6-Dioxoheptanoic Acid (Reference): A

-keto acid containing a

-diketone moiety at the tail. This 1,3-dicarbonyl arrangement allows for the formation of a
stable, intramolecularly hydrogen-bonded enol.

Tautomeric Equilibrium Visualization
The following diagram illustrates the structural stability differences that dictate the

spectroscopic signatures.
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Caption: Comparative tautomeric stability. Note the high stability of the 4,6-DOHA enol form

(green) compared to the negligible enolization of 2,6-DOHA.

Spectroscopic Profiling
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Nuclear Magnetic Resonance ( H NMR)
NMR is the most reliable method for differentiation. The presence of an enolic proton is the

"smoking gun" for the 4,6-isomer.

Feature
2,6-Dioxoheptanoic
Acid (Predicted)

4,6-Dioxoheptanoic
Acid (Observed)

Mechanistic Cause

Enolic Proton Absent > 14.0 ppm (Broad)

1,3-dicarbonyl

chelation in 4,6-

isomer.

Olefinic Methine Absent 5.5 - 5.9 ppm (s)

Proton on C5 in the

enol form of 4,6-

isomer.

Methyl Group
Singlet,

2.15 ppm

Singlet,

2.20 ppm

Terminal methyl

ketone (similar in

both).

Chain Protons
Distinct

Triplets/Multiplets
Complex Multiplets

2,6-isomer has a

continuous

chain; 4,6-isomer has

interrupted methylene

groups.

-Methylene

Triplet,

2.9 ppm (C3-H)

Triplet,

2.6 ppm

Protons adjacent to

the

-keto group in 2,6-

isomer are more

deshielded.

Application Note: In

, the

-keto group of 2,6-DOHA may hydrate to form a gem-diol (

), shifting the C3 protons slightly upfield.
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Infrared Spectroscopy (FTIR)
IR analysis reveals the oxidation state and conjugation of the carbonyls.

2,6-DOHA:

Shows a characteristic doublet in the carbonyl region.

1740 cm

: Acid carbonyl (monomer) or

-keto stretch.

1715 cm

: Isolated C6 ketone stretch.

Absence of broad enolic -OH stretch (2500-3300 cm

region is cleaner compared to 4,6-isomer).

4,6-DOHA (Succinylacetone):

Broad, diffuse absorption from 2600–3200 cm

due to the chelated enol -OH.

Lower frequency carbonyl bands (

1590–1650 cm

) due to conjugation in the enol form.

Mass Spectrometry (GC-MS / LC-MS)
Direct injection of these acids often leads to thermal degradation. Derivatization (TMS or

oxime) is required for reliable identification.

Fragmentation Logic (EI, 70eV):
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2,6-DOHA (TMS derivative): Prominent loss of

(M-117) and

-cleavage at the C2 position.

4,6-DOHA (TMS derivative): Characteristic fragment at m/z 43 (

) and ions resulting from the McLafferty rearrangement of the succinyl chain.

Experimental Protocols
Protocol A: Sample Preparation for NMR Validation
Objective: To prevent solvent-induced enolization shifts and ensure spectral clarity.

Solvent Selection: Use DMSO-d6 rather than

or

.

Reasoning: DMSO prevents rapid proton exchange (preserving -OH signals) and

solubilizes the polar dicarboxylic/keto-acid structures effectively.

Concentration: Prepare a 10-15 mg/mL solution.

Acquisition: Run standard 1H (32 scans) and 13C (512 scans).

Verification: Check for the diagnostic singlet at

5.6 ppm.

Presence = 4,6-Dioxoheptanoic acid (Enol).

Absence = 2,6-Dioxoheptanoic acid.[1][2]

Protocol B: Differential Derivatization for GC-MS
Objective: To lock the ketone structures and prevent thermal decarboxylation of the
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-keto acid.

Crude Sample
(2,6-DOHA or 4,6-DOHA)

Step 1: Oximation
(Methoxyamine HCl / Pyridine, 60°C, 1h)

 Stabilize Ketones 

Step 2: Silylation
(BSTFA + 1% TMCS, 70°C, 30min)

 Volatilize Carboxyls 

GC-MS Analysis

Click to download full resolution via product page

Caption: Two-step derivatization workflow. Oximation protects the keto groups from thermal

degradation, while silylation ensures volatility.

Data Interpretation:

2,6-DOHA: Will form a di-oxime, mono-TMS ester. The

-keto oxime formation is sterically distinct, often yielding two geometric isomers (syn/anti) in
the chromatogram.

4,6-DOHA: Forms a di-oxime, mono-TMS ester or a cyclized isoxazole derivative depending

on harshness of conditions.

Comparative Data Summary
The following table synthesizes the physicochemical and spectral differences for quick

reference.
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Property 2,6-Dioxoheptanoic Acid
4,6-Dioxoheptanoic Acid
(Succinylacetone)

CAS Number 84375-05-3 51568-18-4

IUPAC Name 2,6-Dioxoheptanoic acid 4,6-Dioxoheptanoic acid

Core Structure -Keto Acid + Remote Ketone
-Keto Acid +

-Diketone

pKa (approx)
2.5 (due to

-keto electron withdrawal)

3.5 (Carboxyl) /

9.0 (Enol)

UV-Vis (

)

210 nm (weak),

280 nm (carbonyl)

295 nm (strong, enone

transition in alkali)

Ferric Chloride Test Negative / Weak Yellow
Positive (Red/Violet) due to

enol chelation

Primary Biological Role
Synthetic intermediate /

Oxidative metabolite

Heme synthesis inhibitor

(Tyrosinemia Type I marker)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2,6-Dioxoheptanoic acid | C7H10O4 | CID 54438249 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. Succinylacetone | C7H10O4 | CID 5312 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. 4,6-Dioxoheptanoic acid | Endogenous Metabolite | TargetMol [targetmol.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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